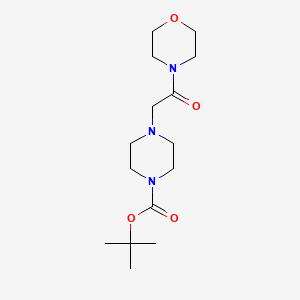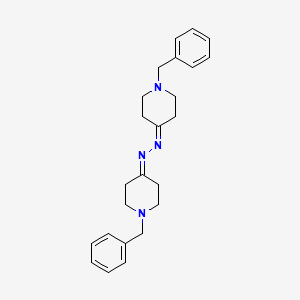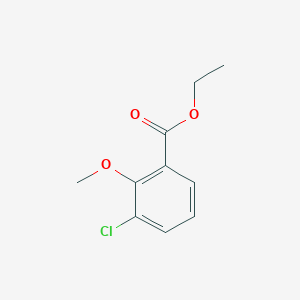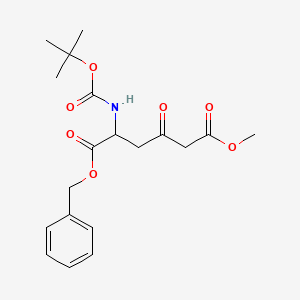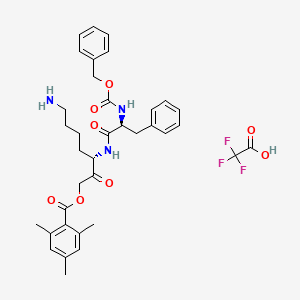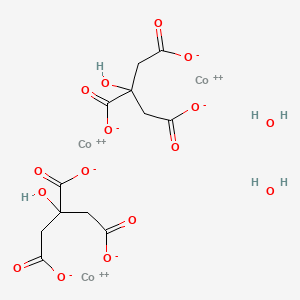
Cobalt(II) citrate dihydrate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) citrate dihydrate is a reddish-violet powder . It has a molecular weight of 591.03 and a molecular formula of C12H10Co3O14·2H2O . It is used for proteomics research .
Synthesis Analysis
Isothermal titration calorimetry has been used to determine the stoichiometry, formation constants, and thermodynamic parameters (Δ G o, Δ H, Δ S) for the formation of the citrate complexes with the Mn 2+, Co 2+, Ni 2+ and Zn 2+ ions .
Molecular Structure Analysis
The molecular structure of Cobalt(II) citrate dihydrate consists of a distorted octahedral anion with two citrate ligands fulfilling the coordination requirements of the Co (II) ion .
Chemical Reactions Analysis
Cobalt(II) citrate dihydrate forms thermodynamically stable complexes with a variety of metal ions . It also forms a complex ion, tetraisothiocyanatocobaltate (II) ion, when a concentrated solution of ammonium thiocyanate is added .
Physical And Chemical Properties Analysis
Cobalt(II) citrate dihydrate is a reddish-violet powder . It has a melting point of 150°C . The molecular weight is 591.03 and the molecular formula is C12H10Co3O14·2H2O .
Wissenschaftliche Forschungsanwendungen
Overview of Cobalt in Scientific Research
Cobalt (Co) is a versatile element that plays a crucial role across various scientific domains, particularly in materials science, catalysis, and environmental studies. While the direct mention of Cobalt(II) citrate dihydrate in scientific research is limited, cobalt and its compounds, including cobalt citrate, are extensively studied for their unique properties and applications.
Cobalt in Environmental Science
Cobalt is naturally occurring and has diverse industrial importance. It is cycled in the environment through natural processes and anthropogenic activities. Understanding cobalt's environmental behavior is critical for assessing its impact and managing its levels in ecosystems. Studies on cobalt's environmental chemistry, fate, and transport across environmental interfaces provide insights into its potential for biomagnification and accumulation in food chains. This knowledge supports risk assessment and regulatory decisions regarding cobalt and its compounds (Gál et al., 2008).
Cobalt in Material Science
Cobalt-based materials, including nanoparticles and oxides, have attracted attention for their application in batteries, catalysis, and environmental remediation. The development of cobalt-based nanomaterials for biomedical applications demonstrates their potential in antimicrobial, anticancer, and wound healing applications. The green synthesis of these nanoparticles using biotic resources highlights a shift towards eco-friendly production methods, underscoring cobalt's role in sustainable technology (Waris et al., 2021).
Cobalt in Catalysis
Cobalt catalysts are significant in the Fischer-Tropsch synthesis, which converts syngas to hydrocarbons, offering a green alternative for fuel production. Recent advancements in cobalt-based F-T catalysts shed light on the effects of particle size, surface oxidation states, and crystallography on catalytic activity. This research contributes to the understanding of the reaction mechanism and catalyst design, crucial for enhancing the efficiency of fuel production processes (Qi et al., 2020).
Cobalt in Energy Storage
Cobalt-based nanomaterials, due to their high specific capacitance and good electrical conductivity, play a pivotal role in supercapacitors. Innovations in the design of these materials, particularly through morphology optimization, are essential for improving their electrochemical properties and addressing challenges such as poor structural stability and low power density. The exploration of cobalt oxide, hydroxide, and ternary metal oxides underscores the material's versatility and potential in energy storage solutions (Yang et al., 2022).
Safety and Hazards
Cobalt(II) citrate dihydrate is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
Cobalt(II) citrate dihydrate primarily targets the citrate ions present in various biochemical processes . Citrate ions are known to act as bioactive ligands and are implicated in a number of biochemical processes .
Mode of Action
The compound forms thermodynamically stable complexes with citrate ions . The formation of these complexes involves changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), indicating an interaction between the cobalt ions and the citrate ions .
Biochemical Pathways
The formation of cobalt-citrate complexes can affect various biochemical pathways where citrate ions act as bioactive ligands . .
Pharmacokinetics
The thermodynamic stability of the cobalt-citrate complexes plays a crucial role in their biological and pharmacological activities .
Result of Action
The formation of cobalt-citrate complexes can potentially influence the biological and pharmacological activities of the compounds involved
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) citrate dihydrate. For instance, the formation of cobalt-citrate complexes was studied in Cacodylate, Pipes, and Mes buffer solutions with a pH of 6, at 298.15 K . The stability of these complexes can also be influenced by the ionic strength of the solution .
Eigenschaften
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;3*+2;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARMYQHBWIOYQT-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co+2].[Co+2].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Co3O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



